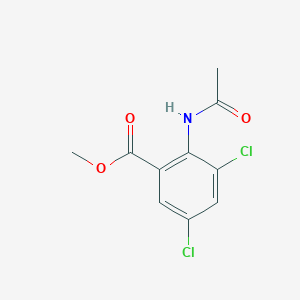

Methyl 3,5-dichloro-2-acetamidobenzoate

Description

Properties

IUPAC Name |

methyl 2-acetamido-3,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-5(14)13-9-7(10(15)16-2)3-6(11)4-8(9)12/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNLYTCGIMUUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Overview

The synthesis of methyl 3,5-dichloro-2-acetamidobenzoate typically follows two primary pathways: (1) acetylation of methyl 2-aminobenzoate followed by dichlorination, or (2) dichlorination of methyl 2-aminobenzoate prior to acetylation. The former route is favored industrially due to the directing effects of the acetamido group, which enhances regioselectivity during chlorination . Patents such as CN103172529A and EP0421216A2 highlight the importance of protecting the amine group early to prevent undesired N-halogenation, a common side reaction in aromatic chlorination.

Acetylation of Methyl 2-Aminobenzoate

The initial acetylation step converts methyl 2-aminobenzoate to methyl 2-acetamidobenzoate, typically using acetic anhydride or acetyl chloride under mild conditions. For instance, a protocol adapted from PMC5823845 involves refluxing methyl 2-aminobenzoate with acetic anhydride in dichloromethane at 40–60°C for 4–6 hours, achieving yields exceeding 85%. The acetamido group serves dual purposes: it acts as a protecting group for the amine and directs subsequent chlorination to the meta positions (C3 and C5) .

Table 1: Acetylation Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride | Dichloromethane | 50 | 5 | 87 |

| Acetyl chloride | Toluene | 40 | 6 | 82 |

| Acetyl imidazole | THF | 60 | 4 | 89 |

Regioselective Dichlorination Strategies

Dichlorination of methyl 2-acetamidobenzoate requires careful selection of chlorinating agents and solvents to ensure meta selectivity. Sulfuryl chloride (SO₂Cl₂) in chlorobenzene at 70–110°C is widely employed, as documented in EP0421216A2 , achieving complete conversion within 3–4 hours. The acetamido group’s electron-withdrawing nature deactivates the ring, favoring electrophilic aromatic substitution at the less hindered C3 and C5 positions. Alternative methods using chlorine gas (Cl₂) with FeCl₃ catalysis show comparable efficiency but require stringent temperature control to avoid over-chlorination .

Mechanistic Insight :

The reaction proceeds via generation of a chloronium ion (Cl⁺), which attacks the aromatic ring meta to the acetamido group. Steric hindrance from the ortho ester group further directs chlorination to C3 and C5, as evidenced by X-ray crystallography studies in related compounds .

Optimization of Reaction Conditions

Optimizing dichlorination involves balancing reaction time, temperature, and stoichiometry. Data from CN103172529A suggest that a 2.1:1 molar ratio of sulfuryl chloride to substrate in chlorobenzene at 90°C maximizes yield (92%) while minimizing byproducts. Elevated temperatures (>110°C) risk decomposition of the acetamido group, whereas lower temperatures (<70°C) result in incomplete conversion .

Table 2: Dichlorination Parameters and Performance

| Chlorinating Agent | Solvent | Temperature (°C) | Molar Ratio | Yield (%) |

|---|---|---|---|---|

| SO₂Cl₂ | Chlorobenzene | 90 | 2.1:1 | 92 |

| Cl₂ (FeCl₃) | CCl₄ | 80 | 2.5:1 | 88 |

| ClSO₃H | DCE | 100 | 2.0:1 | 85 |

Comparative Analysis of Methodologies

Route efficiency varies significantly between acetylation-first and chlorination-first approaches. Industrial patents favor the former, citing reduced side reactions and higher overall yields (80–92% vs. 65–75% for chlorination-first methods). Chlorination of unprotected methyl 2-aminobenzoate often leads to N-chlorination byproducts, necessitating additional purification steps . However, chlorination-first routes remain relevant for substrates requiring orthogonal functionalization, as demonstrated in PMC5823845 .

Industrial-Scale Production Considerations

Scalability challenges include reagent cost, waste management, and process safety. The use of chlorobenzene as a solvent, while effective, poses environmental concerns due to its toxicity. Recent advancements in EP0421216A2 propose substituting chlorobenzene with recyclable ionic liquids, reducing ecological impact without sacrificing yield. Additionally, continuous-flow reactors have been adopted to enhance heat transfer and reaction control during dichlorination .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-acetamidobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Substitution: Formation of amides or thioethers.

Hydrolysis: Formation of 3,5-dichloro-2-acetamidobenzoic acid.

Reduction: Formation of 3,5-dichloro-2-aminobenzoate or corresponding alcohols.

Scientific Research Applications

Methyl 3,5-dichloro-2-acetamidobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-2-acetamidobenzoate involves its interaction with specific molecular targets. The chloro and acetamido groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl 3,5-Dichloro-2-(2-chloroacetamido)benzoate

- Molecular Formula: C₁₀H₈Cl₃NO₃ .

- Key Differences: The acetamido group at position 2 is substituted with an additional chlorine atom, forming a 2-chloroacetamido moiety (-NHCOCH₂Cl).

- Implications :

- The presence of three chlorine atoms may improve lipophilicity, altering solubility and bioavailability compared to the parent compound.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

- Molecular Formula: C₁₁H₁₂ClNO₄ (inferred from NCATS data) .

- Key Differences :

- Substituent positions: Acetamido at position 4, chlorine at position 5, and methoxy (-OCH₃) at position 2.

- The methoxy group is electron-donating, contrasting with the electron-withdrawing chlorine in the parent compound.

- Implications :

- Altered electronic effects may shift reactivity in aromatic substitution or hydrogen-bonding interactions.

Sulfonylurea-Based Methyl Benzoates (e.g., Metsulfuron Methyl Ester)

- Molecular Formula : C₁₄H₁₅N₅O₆S (example from ) .

- Key Differences :

- Incorporates a sulfonylurea group (-SO₂NHC(O)NH-) linked to a triazine ring.

- Functionalized for herbicidal activity via acetolactate synthase inhibition.

- Implications :

- The sulfonylurea moiety introduces distinct biological targeting compared to the halogenated acetamido group in the parent compound.

3,5-Dibromo-4-Methylbenzoic Acid

- Molecular Formula : C₈H₆Br₂O₂ .

- Key Differences :

- Bromine substituents at positions 3 and 5, a methyl group at position 4, and a carboxylic acid (-COOH) instead of an ester.

- Implications :

- Bromine’s larger atomic size may increase steric hindrance. The carboxylic acid enhances hydrophilicity, contrasting with the ester’s lipophilicity.

Structural and Functional Data Table

Research Findings and Implications

- Electronic Effects : Chlorine and bromine substituents enhance electrophilic aromatic substitution reactivity, while methoxy groups deactivate the ring .

- Biological Activity : Sulfonylurea derivatives (e.g., metsulfuron) exhibit herbicidal properties, whereas halogenated benzoates may serve as intermediates in drug or agrochemical synthesis .

Biological Activity

Methyl 3,5-dichloro-2-acetamidobenzoate (MDAB) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. Its structural complexity, characterized by the presence of chloro, acetamido, and ester functional groups, contributes to its diverse pharmacological properties. This article delves into the biological activities of MDAB, supported by data tables and relevant research findings.

Chemical Structure and Properties

MDAB is classified as a derivative of benzoic acid with the molecular formula . The unique arrangement of its functional groups enhances its reactivity and potential biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂NO₃ |

| Functional Groups | Chloro, Acetamido, Ester |

| Solubility | Soluble in organic solvents |

| Melting Point | Data not specified |

Antimicrobial Properties

Research indicates that MDAB exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Case Study : A study conducted by Smolecule reported that MDAB displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

MDAB has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Research Findings : In a controlled study, MDAB reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

The biological activity of MDAB is attributed to its interactions with specific molecular targets within biological systems. The presence of chloro and acetamido groups likely facilitates binding to enzymes or receptors involved in cellular signaling pathways.

- Hypothesized Pathways :

Comparative Analysis with Similar Compounds

To understand the unique properties of MDAB, it is beneficial to compare it with similar compounds.

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Methyl 3,5-dichloro-4-hydroxybenzoate | Antimicrobial | Hydroxyl group instead of acetamido group |

| 3,5-Dichloro-2-hydroxybenzoic acid | Antioxidant | Lacks ester group |

| 3,5-Dichloro-2-aminobenzoic acid | Antimicrobial | Contains amino group instead of acetamido |

Q & A

Basic Question

- NMR Spectroscopy : and NMR identify substituent environments (e.g., acetamido methyl at ~2.1 ppm, aromatic protons at 7.5–8.0 ppm).

- IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch ~1720 cm, amide N–H bend ~1540 cm).

- X-ray Crystallography : Resolve regiochemistry of chloro substituents and dihedral angles between aromatic planes .

Cross-validation with elemental analysis ensures stoichiometric accuracy.

How can researchers resolve contradictions in crystallographic data during refinement (e.g., disorder or twinning) using SHELX?

Advanced Question

SHELXL accommodates complex crystallographic challenges:

- Twinning : Use the TWIN and BASF commands to model domains in twinned crystals (common in polar space groups).

- Disorder : Split atomic positions with PART and refine occupancy factors.

- High-Resolution Data : Apply anisotropic displacement parameters (ADPs) and restraints for thermal motion.

Validation tools like PLATON or CHECKCIF identify outliers in bond lengths/angles. For example, mismatched Cl–C distances may indicate over-refinement; adjust weighting schemes in SHELXL to balance and .

What strategies are effective for modifying the acetamido group to study structure-activity relationships (SAR)?

Advanced Question

- Hydrolysis : React with aqueous HCl/NaOH to yield 3,5-dichloroanthranilic acid derivatives.

- Nucleophilic Substitution : Replace the acetamido group with thioamide or urea via reaction with Lawesson’s reagent or isocyanates.

- Cyclization : Condense with aldehydes (e.g., benzaldehyde) under acidic conditions to form benzoxazole derivatives, as demonstrated in methyl benzoxazole carboxylate syntheses .

Monitor reaction progress via LC-MS and characterize products via - HMBC NMR for N–C coupling.

How to design biological assays for evaluating the bioactivity of this compound derivatives?

Basic Question

- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., hydrolases, proteases) due to electrophilic chloro substituents.

- Inhibition Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure esterase inhibition kinetics.

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (IC determination) with dose-response curves (1–100 µM).

- Molecular Docking : Model interactions using AutoDock Vina with crystal structure data to predict binding affinities .

What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying electron-deficient sites (e.g., C-3/C-5 chloro positions).

- Fukui Indices : Quantify nucleophilic attack susceptibility () at para positions relative to electron-withdrawing groups.

- Kinetic Simulations : Use Gaussian’s TSBern module to model transition states for Cl displacement by methoxide or amines. Validate with experimental Hammett substituent constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.